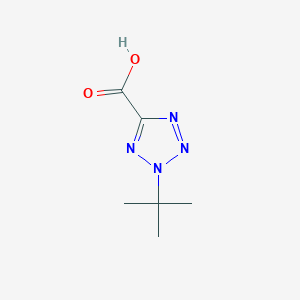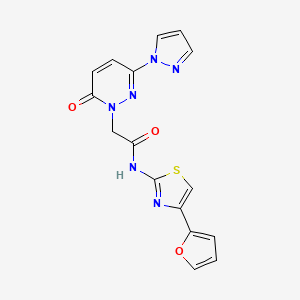
N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H12N6O3S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry Applications
Compounds containing furan, thiazol, and pyrazol units are pivotal in heterocyclic chemistry due to their diverse biological and chemical properties. Research by Davies (1992) provides a foundational understanding of heterocyclic compounds like pyrroles, thiophenes, furans, and pyrazoles, highlighting their significance in developing pharmaceuticals and materials science. These heterocycles serve as core structures for synthesizing various bioactive molecules, demonstrating a wide range of applications from medicinal chemistry to agrochemicals. The synthesis and transformation of these heterocycles are crucial for creating novel compounds with potential scientific applications (Davies, 1992).
Antitumor Activity
A study by Abou-Elmagd et al. (2016) explored the antitumor activity of pyrazolyl-substituted 2(3H)-furanone derivatives. This research is particularly relevant as it demonstrates the potential of furan and pyrazol-based compounds in cancer therapy. Selected compounds were evaluated against various carcinoma cell lines, revealing that some derivatives exhibited significant antitumor activities, with compound 6a showing potency exceeding the reference drug, Doxorubicin. This highlights the therapeutic potential of such compounds in oncology (Abou-Elmagd et al., 2016).
Insecticidal Applications
Fadda et al. (2017) reported on the synthesis of heterocycles incorporating a thiadiazole moiety and their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research underscores the importance of developing novel heterocyclic compounds for agricultural applications. The study found that certain synthesized compounds were effective insecticidal agents, suggesting the utility of these chemical frameworks in controlling agricultural pests (Fadda et al., 2017).
Antioxidant Activity
The antioxidant properties of heterocyclic compounds have also been studied, with Chkirate et al. (2019) investigating novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, showcasing the potential of such compounds in oxidative stress-related applications. The study highlights the role of heterocyclic compounds in developing antioxidants, which can be crucial for pharmaceutical and nutraceutical applications (Chkirate et al., 2019).
Antimicrobial Activities
Research into the antimicrobial properties of novel thiazole derivatives by Saravanan et al. (2010) demonstrated the potential of heterocyclic compounds in combating microbial infections. This study synthesized thiazoles with pyrazole moieties and evaluated their antibacterial and antifungal activities, finding significant efficacy against various pathogens. Such findings underscore the utility of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3S/c23-14(19-16-18-11(10-26-16)12-3-1-8-25-12)9-22-15(24)5-4-13(20-22)21-7-2-6-17-21/h1-8,10H,9H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXPTHNTHOLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)
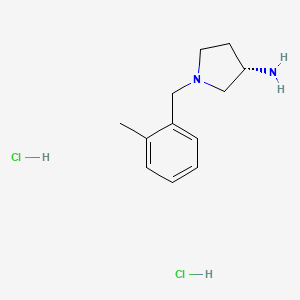

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2879751.png)
![(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2879752.png)
![N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2879753.png)
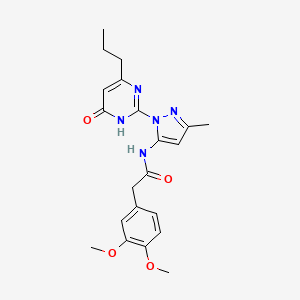
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
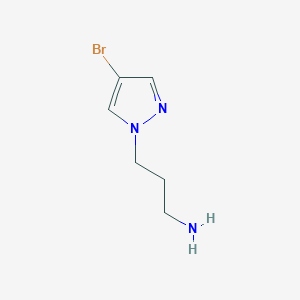
![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)
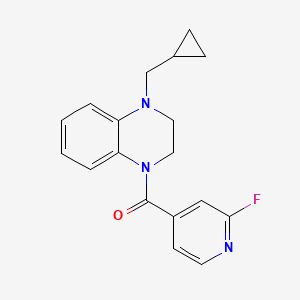
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
